4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl
Description
4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl (CAS: 1029104-40-2) is a biphenyl derivative featuring an isocyano group attached via a sulfonyl-methyl linker. Its molecular formula is C₂₁H₁₇NO₂S, with a molecular weight of 347.43 g/mol and a purity of 95% . Structurally, it consists of a biphenyl backbone substituted with a toluene-4-sulfonyl group and an isocyano moiety. The toluene-4-sulfonyl group contributes to its polar character, while the isocyano group enhances its reactivity in multicomponent reactions (e.g., Ugi or Passerini reactions).
Properties
IUPAC Name |
1-[isocyano-(4-phenylphenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-16-8-14-20(15-9-16)25(23,24)21(22-2)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXROCKJSIJOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C3=CC=CC=C3)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction
The biphenyl backbone is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between aryl halides and boronic acids. For 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl, this involves:
Reagents :
- 4-Bromophenylisocyanide
- 4-Methylbenzenesulfonylmethyl boronic acid
- Pd(PPh₃)₄ (0.5 mol%)
- K₂CO₃ (2.0 equiv)
- Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)
Procedure :
- Reactants are refluxed in a toluene/water (2:1) mixture at 90°C for 15 hours under nitrogen.
- The organic layer is separated, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetalation with the boronic acid. Reductive elimination yields the biphenyl product while regenerating the catalyst.
Sulfonylation of the Methylisocyanide Intermediate
Introducing the toluene-4-sulphonyl group requires sulfonylation of a preformed methylisocyanide precursor. Two approaches dominate:
Direct Sulfonylation Using p-Toluenesulfonyl Chloride
Reagents :
- 4-(Isocyanomethyl)biphenyl
- p-Toluenesulfonyl chloride (1.2 equiv)
- DABCO (1,4-diazabicyclo[2.2.2]octane, 0.1 equiv)
- Anhydrous toluene
Procedure :
- The isocyanide precursor is dissolved in dry toluene under nitrogen.
- p-Toluenesulfonyl chloride and DABCO are added sequentially at 0°C.
- The mixture is refluxed at 90°C for 12 hours, filtered, and concentrated.
Oxalyl Chloride-Mediated Sulfonylation
Reagents :
- 4-(Isocyanomethyl)biphenyl
- Oxalyl chloride (2.0 equiv)
- p-Toluenesulfonamide
Procedure :
Isocyanide Formation via Dehydration of Formamide Precursors
The isocyanide group is introduced through dehydration of a formamide intermediate, a method adapted from the synthesis of analogous compounds.
Reagents :
- 4-(Aminomethyl)-4'-(toluene-4-sulphonyl)biphenyl
- Formic acid (excess)
- Phosphorus oxychloride (POCl₃, 3.0 equiv)
- Triethylamine (Et₃N, 6.0 equiv)
Procedure :
- The formamide derivative is synthesized by refluxing the amine with formic acid in acetic acid (12 hours).
- Dehydration is achieved by adding POCl₃ and Et₃N in dry THF at 0°C, followed by warming to room temperature.
- The product is purified via alumina column chromatography (hexane/ethyl acetate 12:1).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; mild conditions | Requires inert atmosphere | 78–85 | 15 |
| Direct Sulfonylation | Simplified purification | Exothermic reaction; DABCO toxicity | 68–72 | 12 |
| Oxalyl Chloride Route | Scalable for industrial use | Low-temperature sensitivity | 65–70 | 6 |
| Formamide Dehydration | Compatible with sensitive functionalities | POCl₃ handling hazards | 70–79 | 24 |
Safety Notes :
Chemical Reactions Analysis
Types of Reactions
4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The sulphonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various derivatives with different functional groups .
Scientific Research Applications
4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related sulfonyl chlorides, halogenated derivatives, and biphenyl-based analogues (Table 1). Key differences lie in functional groups and substituents, which influence reactivity and applications.
Table 1: Comparative Analysis of 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl and Analogues
Molecular Weight and Steric Effects
The target compound has the highest molecular weight (347.43 g/mol) among the compared analogues, suggesting increased steric hindrance that may reduce solubility in polar solvents compared to smaller sulfonyl chlorides (e.g., 252.52–266.52 g/mol) .
Biological Activity
4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl, a compound with the molecular formula C21H17NO2S, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by an isocyanide functional group attached to a biphenyl structure, which may confer unique reactivity and biological interactions. The presence of the toluene-4-sulfonyl group enhances its solubility and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isocyanide group can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is crucial in enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that biphenyl derivatives could disrupt cell cycle progression in breast cancer cells, leading to increased cell death rates .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays have shown that it possesses inhibitory effects against several bacterial strains, including multidrug-resistant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, although further studies are needed to elucidate the specific pathways involved .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal examined the effects of various biphenyl derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and prostate cancer cells, with IC50 values suggesting potent activity at low concentrations .
- Microbial Resistance : Another research effort focused on the antimicrobial potential of this compound against resistant strains of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound in developing new antibiotics .
Synthesis Methods
The synthesis of this compound typically involves the reaction of biphenyl derivatives with isocyanides under controlled conditions. Common methods include:
- Refluxing : The reaction mixture is heated under reflux conditions, promoting the formation of the desired product through nucleophilic attack.
- Catalysis : Utilizing metal catalysts can enhance reaction rates and yields.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO2S |
| Molecular Weight | 349.43 g/mol |
| Anticancer IC50 | Varies (e.g., ~10 µM in breast cancer) |
| Antimicrobial Activity | Effective against S. aureus |
Q & A
Q. What are the common synthetic routes for 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl, and what challenges are associated with introducing the isocyano group?
- Methodological Answer : A typical synthesis involves coupling a biphenyl precursor with a toluenesulphonylmethyl intermediate, followed by isocyano group introduction. For example, biphenylsulfonyl chloride derivatives (e.g., 4-biphenylsulfonyl chloride ) can serve as precursors for sulfonyl group incorporation via nucleophilic substitution . The isocyano group is often introduced using reagents like TosMIC (toluenesulfonylmethyl isocyanide), but its high reactivity requires inert conditions (e.g., dry solvents, low temperatures) to prevent polymerization or side reactions. Challenges include maintaining the stability of the isocyano group during purification and avoiding competing pathways like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns on the biphenyl and sulfonyl groups. Aromatic proton signals in the 7.0–8.5 ppm range and sulfonyl-related deshielding effects are diagnostic .
- X-ray Crystallography : Provides definitive structural confirmation, especially for resolving ambiguities in stereochemistry or bond angles, as demonstrated in similar sulfonate-containing compounds .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, particularly for the isocyano group () .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing substitution patterns on the biphenyl system?
- Methodological Answer : Contradictions may arise from overlapping signals or dynamic effects. Strategies include:
- 2D NMR Techniques : Use H-C HSQC or HMBC to correlate adjacent protons and carbons, clarifying connectivity in crowded aromatic regions.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
- X-ray Validation : Cross-validate ambiguous NMR assignments with crystallographic data, as shown in studies of sulfonate-containing biphenyl analogs .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound in medicinal chemistry?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors known to interact with sulfonyl or isocyano motifs (e.g., protease inhibitors or kinase modulators) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or biphenyl groups to identify key pharmacophores.
- Assay Conditions : Use physiologically relevant pH and temperature to account for the isocyano group’s reactivity. Include controls for non-specific binding due to the hydrophobic biphenyl core .
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps, as used in biphenyl sulfonate syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance sulfonyl group reactivity, while THF could stabilize intermediates.
- Temperature Gradients : Perform kinetic studies to identify optimal temperatures for isocyano group introduction without decomposition .
Q. What safety protocols are recommended for handling this compound, given its structural analogs’ toxicity profiles?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE), as sulfonyl and isocyano groups may release toxic fumes (e.g., , HCN) upon degradation .
- Storage : Store under nitrogen at –20°C to prevent isocyano group degradation.
- Waste Disposal : Neutralize acidic byproducts (e.g., from sulfonyl chloride precursors) before disposal .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data in mass spectrometry (MS) and elemental analysis for this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify the presence of sulfur (S/S) and chlorine (if present) to distinguish from impurities.
- Elemental Analysis Cross-Check : Discrepancies >0.3% suggest incomplete purification or hydration. Re-crystallize from a non-polar solvent (e.g., hexane) and re-analyze .
Applications in Material Science
Q. What strategies can be employed to utilize this compound in designing functional polymers?
- Methodological Answer :
- Copolymerization : Incorporate the isocyano group into polyurethane or polyurea backbones via step-growth polymerization.
- Surface Modification : Graft onto nanoparticles using the sulfonyl group as an anchor, leveraging its electron-withdrawing properties to tune material conductivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
